4-Epidoxycycline

Beschreibung

Doxycycline is tetracycline in which the 5beta-hydrogen is replaced by a hydroxy group, while the 6alpha-hydroxy group is replaced by hydrogen. A semi-synthetic tetracycline antibiotic, it is used to inhibit bacterial protein synthesis and treat non-gonococcal urethritis and cervicitis, exacerbations of bronchitis in patients with chronic obstructive pulmonary disease (COPD), and adult periodontitis. It has a role as an antibacterial drug, an antimalarial, a geroprotector, an anti-inflammatory agent and an immunomodulator.

Doxycycline is a Tetracycline-class Drug. The chemical classification of doxycycline is Tetracyclines.

Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline hyclate binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.

Doxycycline is a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline binds to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.

DOXYCYCLINE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 15 approved and 71 investigational indications. This drug has a black box warning from the FDA.

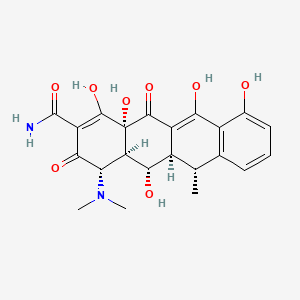

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-AKNGSSGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2)) | |

| Record name | Doxycycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037653, DTXSID80992212 | |

| Record name | Doxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. | |

| Record name | Doxycycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, CRYSTALLINE POWDER | |

CAS No. |

564-25-0, 7164-70-7, 24390-14-5 | |

| Record name | Doxycycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxycycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxycycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxycycline Hyclate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYCYCLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334895S862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXYCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 4-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Epidoxycycline (B601463), a stereoisomer and the primary hepatic metabolite of the widely-used antibiotic doxycycline (B596269), presents a unique functional profile. While structurally similar to its parent compound, the epimerization at the C-4 position fundamentally alters its biological activity, rendering it devoid of antibacterial properties. This key difference has positioned this compound as a valuable tool in molecular biology, particularly in the regulation of inducible gene expression systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, contrasting it with doxycycline, and details its application in tetracycline-controlled (Tet-On/Tet-Off) systems. Detailed experimental protocols and quantitative data are provided to support its use in research settings.

Introduction: Doxycycline and its 4-Epimer

Doxycycline is a second-generation, semi-synthetic tetracycline (B611298) antibiotic renowned for its broad-spectrum bacteriostatic activity.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. This compound is formed through the epimerization of doxycycline at the fourth carbon position, a process that can occur in vivo.[2][3] This stereochemical change is critical, as it leads to a significant or complete loss of antibacterial efficacy.[4] However, this apparent inactivation has been repurposed; this compound retains the ability to interact with the tetracycline repressor protein (TetR), making it an ideal, non-antibiotic effector molecule for controlling gene expression in research models without the confounding effects of microbiome disruption.[5]

Contrasting Mechanisms of Action

The biological activities of doxycycline and this compound are dictated by their distinct interactions with their respective molecular targets: the bacterial ribosome for doxycycline and the tetracycline repressor protein for both molecules.

Doxycycline: Inhibition of Bacterial Protein Synthesis

Doxycycline exerts its bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome.[1] This binding event physically obstructs the A-site, preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex.[1] Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis and inhibition of bacterial growth.[1] The stereochemistry of doxycycline, particularly at the C-4 position, is crucial for this high-affinity interaction with the 16S rRNA component of the 30S subunit.

This compound: A Non-Antibiotic Analogue

The change in stereochemistry at the C-4 position in this compound prevents it from effectively binding to the bacterial ribosome.[4] This structural alteration is the basis for its lack of antibiotic activity. While inactive against bacteria, this compound's overall conformation still allows it to bind to the TetR protein and its derivatives, the tetracycline-controlled transactivators (tTA and rtTA).[5] This interaction is the cornerstone of its utility in molecular biology.

Mechanism of Action in Tetracycline-Inducible Gene Expression Systems

The most significant application of this compound is as an inducer or repressor in Tet-On and Tet-Off gene expression systems. These systems allow for the precise temporal and quantitative control of gene expression in eukaryotic cells and transgenic organisms.[6][7] this compound serves as a functionally equivalent but non-antibiotic alternative to doxycycline in these systems.[5]

The Tet-Off System

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet Repressor (TetR) and the VP16 activation domain, binds to a Tetracycline Response Element (TRE) in the promoter of a target gene, thereby activating its transcription.[6]

-

In the absence of an effector (Doxycycline or this compound): tTA binds to the TRE, and the target gene is expressed.

-

In the presence of an effector: The effector molecule binds to tTA, inducing a conformational change that prevents it from binding to the TRE. This results in the silencing of target gene expression.[6]

The Tet-On System

The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA) which, in contrast to tTA, only binds to the TRE in the presence of an effector molecule.[6]

-

In the absence of an effector (Doxycycline or this compound): rtTA cannot bind to the TRE, and the target gene is not expressed.

-

In the presence of an effector: The effector molecule binds to rtTA, enabling it to bind to the TRE and activate transcription of the target gene.[6]

The mechanism of action for this compound in both systems is to act as the allosteric effector that modulates the DNA-binding activity of the tTA or rtTA proteins.

Diagram of the Tet-Off Signaling Pathway

Caption: Workflow of the Tet-Off gene expression system.

Diagram of the Tet-On Signaling Pathway

Caption: Workflow of the Tet-On gene expression system.

Data Presentation: Quantitative Comparison

Studies have demonstrated that this compound and doxycycline are similarly efficient in regulating gene expression in both in vitro and in vivo models.[5] The concentrations required to achieve effective switching of gene expression are comparable for both compounds.

Table 1: Comparative Concentrations of this compound and Doxycycline for Gene Regulation

| Application | Model System | This compound Concentration | Doxycycline Concentration | Outcome | Reference |

| In Vitro Gene Regulation | Cell lines expressing HER2 under tTA (Tet-Off) or rtTA (Tet-On) control | Not specified, but stated as "similarly efficient" | Not specified, but stated as "similarly efficient" | Similar efficiency in switching HER2 expression on or off | |

| In Vivo Tumor Remission | Conditional mouse model with HER2-expressing tumors | 7.5 mg/ml in drinking water | 7.5 mg/ml in drinking water | >95% tumor remission within 7 days | |

| In Vivo Tumor Remission | Conditional mouse model with HER2-expressing tumors | 10 mg/kg body weight, s.c. | Not tested | >95% tumor remission within 7 days |

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is used to confirm the lack of antibacterial activity of this compound compared to doxycycline. The broth microdilution method is a standard procedure for this determination.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds: this compound and Doxycycline

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and doxycycline in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

Diagram of the MIC Assay Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol for In Vitro Gene Regulation in a Tet-On System

This protocol describes a general method to quantify the induction of a reporter gene (e.g., Luciferase) or a target protein (e.g., HER2) in a mammalian cell line engineered with a Tet-On system, based on the principles used in relevant studies.

Objective: To quantify the dose-dependent induction of a target gene by this compound and doxycycline.

Materials:

-

Mammalian cell line stably expressing the rtTA protein and containing a target gene (e.g., HER2 or Luciferase) under the control of a TRE promoter.

-

Complete cell culture medium (e.g., DMEM with 10% Tet-System Approved FBS).

-

This compound and Doxycycline stock solutions.

-

Phosphate-buffered saline (PBS).

-

For Luciferase Assay: Luciferase assay lysis buffer and substrate.

-

For Western Blot: Cell lysis buffer (e.g., RIPA buffer), protein assay kit, primary antibody against the target protein (e.g., anti-HER2), and a suitable secondary antibody.

-

Luminometer or Western blotting equipment.

Procedure:

-

Cell Seeding: Seed the engineered cells in appropriate culture plates (e.g., 24-well plates for luciferase assay, 6-well plates for Western blot) and allow them to adhere overnight.

-

Induction: Replace the medium with fresh medium containing various concentrations of this compound or doxycycline (e.g., 0, 1, 10, 100, 1000 ng/mL).

-

Incubation: Incubate the cells for a predetermined period to allow for gene expression (e.g., 24-48 hours).

-

Cell Lysis and Quantification:

-

Luciferase Assay:

-

Wash cells with PBS and lyse with the appropriate lysis buffer.

-

Measure luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol.

-

-

Western Blot for HER2:

-

Wash cells with PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect HER2 and a loading control (e.g., β-actin).

-

Quantify band intensity using densitometry.

-

-

-

Data Analysis: Plot the reporter activity or protein expression level against the concentration of the inducer to generate dose-response curves and determine the EC50 values.

Diagram of the In Vitro Gene Induction Workflow

Caption: Workflow for in vitro gene induction and quantification.

Conclusion

This compound represents a refined tool for the research community, enabling the precise control of gene expression through Tet-inducible systems without the off-target effects associated with the antibiotic activity of its parent compound, doxycycline. Its mechanism of action is centered on its ability to function as an allosteric effector of the tTA and rtTA transactivators, with an efficacy comparable to that of doxycycline. The lack of antibacterial activity makes it particularly advantageous for in vivo studies where maintaining the integrity of the host microbiome is critical. This guide provides the foundational knowledge and practical protocols for the effective application of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 3. takarabio.com [takarabio.com]

- 4. takarabio.com [takarabio.com]

- 5. Overcoming Therapeutic Resistance in HER2-Positive Breast Cancers With CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Epidoxycycline (B601463), a significant epimer and degradation product of the broad-spectrum antibiotic, doxycycline (B596269). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and stability studies of doxycycline-related compounds.

Chemical Identity and Structure

This compound is the C4-epimer of doxycycline, meaning it differs from the parent drug only in the stereochemical configuration at the fourth carbon atom.[1][2] This seemingly minor structural change has a profound impact on its biological activity, rendering it devoid of the antibiotic properties associated with doxycycline.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[1] |

| CAS Number | 6543-77-7[1][2] |

| Molecular Formula | C₂₂H₂₄N₂O₈[1][2] |

| Molecular Weight | 444.44 g/mol [1][3] |

| InChI Key | SGKRLCUYIXIAHR-NLJUDYQYSA-N[2] |

| Synonyms | 4-epi-Doxycycline, 6-Deoxy-4-epioxytetracycline, Doxycycline EP Impurity C[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Melting Point | >176 °C (decomposition) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol. | [2] |

| pKa Values | Data for this compound is not readily available. For the parent compound, doxycycline, the pKa values are reported as approximately 3.0, 8.0, and 9.2.[5] | - |

| Appearance | Solid | [2] |

| XLogP3 | -0.7 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound. While complete spectral data for this compound is not extensively published, data for the parent compound, doxycycline, provides a useful reference point. It is important to note that while structurally similar, the epimerization at C4 will lead to subtle but distinct differences in the spectra.

Table 3: Spectroscopic Data Reference for Doxycycline (as a proxy for this compound)

| Spectroscopic Technique | Characteristic Features of Doxycycline |

| UV-Vis Spectroscopy | Absorption maxima (λmax) at approximately 218 nm, 268 nm, and 350 nm in solution.[6][7] |

| FT-IR Spectroscopy | Characteristic bands for O-H and N-H stretching (3400-3200 cm⁻¹), C=O stretching of the amide and ketone groups (around 1650 cm⁻¹), and aromatic ring vibrations.[8][9] |

| ¹H NMR Spectroscopy | A complex spectrum with signals corresponding to the aromatic protons, the aliphatic protons of the tetracycline (B611298) core, the N-dimethyl group, and the C6-methyl group.[10] |

| ¹³C NMR Spectroscopy | Signals corresponding to the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the tetracycline ring system.[11] |

Note: The provided spectroscopic data is for doxycycline. Researchers should obtain and analyze the spectra of pure this compound for definitive characterization.

Experimental Protocols

The accurate quantification of this compound, particularly as an impurity in doxycycline formulations, is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Detailed HPLC Method for the Quantification of Doxycycline and this compound

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate, pH 2.0) and acetonitrile (B52724) in a ratio of approximately 40:60 (v/v).[12]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection Wavelength: 268 nm.[12]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C).

-

Injection Volume: 20 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to construct a calibration curve.

-

Sample Solution: For bulk drug or pharmaceutical formulations, accurately weigh a sample containing doxycycline and dissolve it in the mobile phase to achieve a suitable concentration for analysis.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks corresponding to doxycycline and this compound based on their retention times, which should be determined using the individual reference standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Mandatory Visualizations

Diagram 1: Doxycycline Epimerization to this compound

Caption: Reversible epimerization of doxycycline to this compound.

Diagram 2: Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the analysis of this compound by HPLC.

Diagram 3: Role of this compound in the Tet-On/Tet-Off Gene Expression System

Caption: Mechanism of gene expression control by this compound.

References

- 1. This compound | C22H24N2O8 | CID 54676637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. This compound | CAS#:6543-77-7 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijmrhs.com [ijmrhs.com]

- 9. Preparation and Characterization of Doxycycline-Loaded Electrospun PLA/HAP Nanofibers as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0014399) [hmdb.ca]

- 11. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Discovery of 4-Epidoxycycline (B601463)

Introduction

This compound is the C-4 epimer and a hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269).[1][2] Unlike its parent compound, this compound is notable for its significant reduction or complete lack of antibacterial activity.[1][2] This unique characteristic has positioned it as a valuable tool in molecular biology, particularly in the regulation of inducible gene expression systems (Tet-On/Tet-Off).[2][3] Its ability to control gene expression without the confounding effects of antibiotic pressure on gut flora or cultured cells makes it a superior alternative to doxycycline in certain research contexts, especially in long-term in vivo studies.[3][4]

This technical guide provides a comprehensive overview of the discovery, synthesis, and analysis of this compound, with detailed experimental protocols and quantitative data for the research community.

Discovery and Formation

This compound was not discovered as a novel therapeutic agent but was identified as a related substance to doxycycline. It is formed through two primary pathways: as a metabolic byproduct in the liver and as a product of chemical degradation through epimerization.[1][2]

1. Metabolic Formation: this compound is a known hepatic metabolite of doxycycline, formed in the body following administration of the parent drug.[1][2]

2. Chemical Epimerization: The primary route of formation outside of metabolic processes is through epimerization, a reversible chemical reaction that alters the stereochemistry at the C-4 position of the doxycycline molecule. This process is heavily influenced by environmental conditions.[1]

-

Influence of pH: The equilibrium between doxycycline and this compound is pH-dependent. Acidic conditions, specifically a pH below 5.0, favor the formation of the 4-epimer.[1]

-

Influence of Heat: Doxycycline can also degrade under heat, leading to the formation of this compound, along with other degradation products like 6-epidoxycycline (B601466) and methacycline.[1][5]

The conversion from doxycycline to its 4-epimer is a critical consideration in the manufacturing, storage, and quality control of doxycycline-based pharmaceuticals.

Caption: Doxycycline epimerization to this compound under acidic conditions.

Application in Inducible Gene Expression

The most significant application of this compound is in regulating Tet-On and Tet-Off inducible gene expression systems.[3] These systems rely on a tetracycline-controlled transactivator protein (tTA or rtTA) to control the expression of a gene of interest. Because this compound retains the ability to bind these transactivators but lacks antibiotic properties, it can be used to switch genes on or off without impacting microbial flora.[2][3]

Caption: Mechanism of the Tet-On system activated by this compound.

Quantitative Data

Quantitative analysis is crucial for distinguishing and measuring doxycycline and this compound, particularly in biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.[1]

Table 1: HPLC Quantification Limits for this compound in Porcine Tissues This data is derived from a study using a validated HPLC method with fluorescence detection to measure residues in edible tissues.[6][7]

| Tissue Type | Limit of Quantification (LOQ) (µg/kg) |

| Kidney | 100 |

| Liver | 100 |

| Skin & Fat | 50 |

| Muscle | 50 |

Table 2: Comparative Efficacy in a Conditional Mouse Tumor Model This study demonstrates that this compound is as effective as doxycycline in controlling gene expression in vivo, leading to tumor remission in a HER2-expressing mouse model.[3][4]

| Compound & Administration Route | Dosage | Tumor Remission (after 7 days) |

| Doxycycline (in drinking water) | 7.5 mg/ml | > 95% |

| This compound (in drinking water) | 7.5 mg/ml | > 95% |

| This compound (subcutaneous injection) | 10 mg/kg body weight | > 95% |

| Anhydrotetracycline (subcutaneous injection) | 10 mg/kg | > 95% |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis (via epimerization) and analysis of this compound.

Protocol 1: Separation and Quantification of this compound from Doxycycline in Tissue Samples via HPLC

This protocol is adapted from methodologies used for residue analysis in animal tissues.[6][7]

-

Sample Preparation & Extraction:

-

Homogenize 5g of tissue (muscle, liver, kidney, etc.).

-

Add an internal standard (e.g., demethylchlortetracycline).

-

Perform liquid extraction using a sodium succinate (B1194679) buffer (pH 4.0).

-

Precipitate proteins using trichloroacetic acid.

-

Centrifuge and filter the supernatant.

-

Perform solid-phase extraction (SPE) cleanup using a polymeric reversed-phase column to remove interfering substances.

-

Elute the analytes and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

HPLC-Fluorescence Detection Conditions:

-

Column: Polymeric Reversed Phase (e.g., PLRP-S).

-

Mobile Phase: A gradient of aqueous oxalic acid/formic acid and an organic solvent like tetrahydrofuran (B95107) is effective for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Elevated temperature (e.g., 60°C) can improve separation.

-

Detection: Fluorescence detection (Excitation/Emission wavelengths must be optimized for tetracyclines).

-

Quantification: Create linear calibration curves (r > 0.99) using spiked tissue samples at various concentrations (e.g., half, full, and double the Maximum Residue Limit).[6][7]

-

Caption: General workflow for HPLC analysis of this compound in tissues.

Protocol 2: In Vivo Gene Regulation in a Mouse Model

This protocol is based on a study demonstrating the efficacy of this compound in a conditional mouse model for tumor remission.[3][4]

-

Animal Model: Utilize a conditional mouse model where a target gene (e.g., an oncogene like HER2) is under the control of a Tet-responsive promoter (Tet-Off or Tet-On system).

-

Compound Administration:

-

Oral Route: Dissolve this compound in the drinking water at a concentration of 7.5 mg/mL. Ensure the water is protected from light and prepared fresh to minimize degradation.

-

Subcutaneous (s.c.) Route: Prepare a sterile solution of this compound for injection. Administer a dose of 10 mg/kg of body weight.

-

-

Monitoring and Analysis:

-

Monitor the desired phenotype. In the cited study, tumor volume was measured daily.

-

Continue administration for the required duration (e.g., 7 days).

-

Compare results to control groups, including a positive control (doxycycline) and a negative control (vehicle only).

-

At the end of the study, tissue samples can be collected for analysis of target gene expression (e.g., via qPCR or Western blot) to confirm the molecular mechanism of action.

-

Conclusion

This compound represents a refined tool for molecular biology and drug development research. Its discovery as a non-antibiotic epimer of doxycycline has provided scientists with a method to control gene expression in Tet-inducible systems without the adverse effects associated with antibiotics. The detailed protocols and quantitative data presented in this guide offer a framework for the precise synthesis, analysis, and application of this compound, enabling more controlled and reliable experimental outcomes in genetic studies and preclinical research.

References

- 1. This compound | 6543-77-7 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Residue study of doxycycline and this compound in pigs medicated via-drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Residue study of doxycycline and this compound in pigs medicated via drinking water† - Analyst (RSC Publishing) [pubs.rsc.org]

4-Epidoxycycline: An In-Depth Technical Guide on its In Vivo Formation from Doxycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a widely used tetracycline (B611298) antibiotic, undergoes metabolic transformation in vivo, leading to the formation of various metabolites. Among these, 4-epidoxycycline (B601463), a stereoisomer of the parent drug, has garnered significant attention. This technical guide provides a comprehensive overview of this compound as a metabolite of doxycycline in vivo, with a focus on quantitative data, experimental methodologies, and the underlying metabolic pathways. Understanding the formation of this epimer is crucial for a complete pharmacokinetic and pharmacodynamic profiling of doxycycline.

Quantitative Analysis of Doxycycline and this compound in Swine Tissues

A pivotal study conducted in pigs provides valuable quantitative data on the distribution of doxycycline and its metabolite, this compound, in various edible tissues following oral administration. The data, summarized below, offers insights into the extent of epimerization in different biological compartments.

Table 1: Mean Concentrations (µg/kg) of Doxycycline and this compound in Pig Tissues After Oral Administration [1][2][3]

| Time After Cessation of Medication | Tissue | Doxycycline (µg/kg) | This compound (µg/kg) |

| 3 Days | Kidney | 230 ± 80 | 120 ± 30 |

| Liver | 180 ± 50 | 90 ± 20 | |

| Skin + Fat | 80 ± 30 | 50 ± 20 | |

| Muscle | 60 ± 20 | 40 ± 10 | |

| 7 Days | Kidney | 80 ± 30 | 50 ± 20 |

| Liver | 70 ± 20 | 40 ± 10 | |

| Skin + Fat | 30 ± 10 | 20 ± 10 | |

| Muscle | 20 ± 10 | 10 ± 5 | |

| 11 Days | All Tissues | < LOQ | < LOQ |

| 15 Days | All Tissues | < LOQ | < LOQ |

*LOQ (Limit of Quantification): For doxycycline, 10-50 µg/kg depending on the tissue. For this compound, 50-100 µg/kg depending on the tissue.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo study and the subsequent analysis of tissue samples.

In Vivo Experimental Protocol: Residue Study in Pigs

This protocol outlines the in vivo phase of the study to determine the tissue concentrations of doxycycline and this compound.

1. Animal Model and Housing:

-

Species: Healthy pigs.

-

Housing: Housed in appropriate facilities with ad libitum access to feed and water.

2. Dosing Regimen:

-

Drug: Doxycycline administered via drinking water.

-

Dose: 10.5 mg/kg body weight per day.[3]

-

Duration: 5 consecutive days.[3]

3. Sample Collection:

-

Time Points: Animals are sacrificed at various time points after the cessation of medication (e.g., 3, 7, 11, and 15 days).[1]

-

Tissues: Samples of kidney, liver, muscle, and skin with adhering fat are collected.[1][2][3]

-

Storage: Tissue samples are stored frozen at -20°C until analysis.

Analytical Protocol: HPLC for Doxycycline and this compound in Porcine Tissues

This protocol details the extraction and chromatographic analysis of doxycycline and its epimer from tissue samples.

1. Sample Preparation and Extraction:

-

Homogenize 2g of the tissue sample.

-

Add an appropriate extraction solution (e.g., succinate (B1194679) buffer).

-

Vortex and centrifuge the sample.

-

Perform solid-phase extraction (SPE) for cleanup using a C18 cartridge.

-

Elute the analytes and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography (HPLC) Conditions: [1]

-

System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of oxalic acid in water and acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Post-Column Derivatization: Use of zirconyl chloride for fluorescence detection.[1]

-

Detection: Fluorescence detector set at appropriate excitation and emission wavelengths.

Metabolic Pathway and Experimental Workflow

The conversion of doxycycline to this compound is a key metabolic step. The following diagrams illustrate the proposed metabolic relationship and a typical experimental workflow for its investigation.

Metabolic conversion of doxycycline to this compound.

Experimental workflow for in vivo doxycycline metabolism study.

Discussion

The epimerization of tetracyclines at the C4 position is a known phenomenon that can occur under certain pH conditions. In the physiological environment of the liver, this transformation of doxycycline to this compound is likely facilitated by enzymatic processes, although the specific enzymes responsible for this epimerization have not been definitively identified in the literature. The process is significant as this compound is reported to have little to no antimicrobial activity. Therefore, the extent of this conversion can impact the overall efficacy of doxycycline.

The provided data from the study in pigs clearly demonstrates that this compound is formed and distributed in various tissues. The concentrations of the epimer are generally lower than the parent drug but are still substantial, highlighting the importance of considering this metabolite in pharmacokinetic models and residue analysis.

Further research is warranted to elucidate the precise enzymatic pathways involved in the hepatic epimerization of doxycycline and to gather more extensive quantitative data in other species, including humans, to better understand the clinical implications of this metabolic conversion.

References

The Biological Activity of 4-Epidoxycycline in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (B601463) (4-ED) is a stereoisomer and a hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269).[1][2] Unlike its parent compound, this compound is primarily recognized for its lack of significant antibiotic activity.[3][4] This key difference has positioned 4-ED as a valuable tool in molecular biology, particularly for the regulation of gene expression in cellular and animal models without the confounding effects of antimicrobial action.[1][4] This technical guide provides an in-depth overview of the known biological activities of this compound in cellular models, with a focus on its application in inducible gene expression systems and a comparative analysis with doxycycline.

Core Application: Regulation of Inducible Gene Expression

The most well-documented biological activity of this compound is its role as an effector molecule in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[5][6] These systems are powerful tools for controlling the expression of a target gene in a reversible and dose-dependent manner.

This compound has been shown to be as efficient as doxycycline in regulating these systems, both in vitro and in vivo.[4][6] Its primary advantage is the absence of antibiotic properties, which helps to avoid adverse effects such as the disruption of intestinal flora and the selection for antibiotic-resistant bacteria in long-term studies.[3][4]

Mechanism of Action in Tet-Inducible Systems

The function of this compound in these systems is based on its ability to bind to the tetracycline repressor protein (TetR) or the reverse tetracycline transactivator (rtTA).

-

Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion protein of TetR and a viral activation domain (like VP16), binds to a tetracycline response element (TRE) in the promoter of the target gene, thereby activating its transcription. When this compound is introduced, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus switching gene expression off.[5][6]

-

Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA). In its native state, rtTA cannot bind to the TRE. The presence of this compound induces a conformational change in rtTA, allowing it to bind to the TRE and activate gene expression.[5][6]

Comparative Biological Activity: this compound vs. Doxycycline

While structurally similar, the biological activities of this compound and doxycycline diverge significantly, primarily due to the epimerization at the C4 position in 4-ED, which impairs its ability to bind to bacterial ribosomes.[5]

| Feature | This compound | Doxycycline |

| Antibiotic Activity | Lacks significant antibiotic activity.[3][4] | Broad-spectrum bacteriostatic antibiotic.[7] |

| Gene Expression Control | As efficient as doxycycline in Tet-On/Tet-Off systems.[4][8] | Efficiently controls Tet-On/Tet-Off systems.[4] |

| MMP Inhibition | Evidence suggests a lack of anti-proteolytic effects in some models.[5] | Known inhibitor of matrix metalloproteinases (MMPs).[9][10] |

| Anti-inflammatory Effects | Lacks anti-inflammatory effects in some experimental models.[5] One source suggests it has these properties.[11] | Possesses anti-inflammatory properties.[8] |

| Cell Proliferation | No specific data available. | Can inhibit cell proliferation at higher concentrations.[12][13] |

| Mitochondrial Effects | Suggested to have fewer off-target effects on mitochondrial health compared to doxycycline.[14][15] | Can impair mitochondrial function and protein synthesis.[12][14] |

| Tumor Regression (in HER2 model) | Achieved over 95% tumor regression by controlling HER2 expression.[8][16] | Achieved over 95% tumor regression by controlling HER2 expression.[4] |

Other Potential Biological Activities

The non-antibiotic biological activities of tetracyclines are a subject of ongoing research. While doxycycline is known to exert effects beyond its antimicrobial action, such as inhibiting matrix metalloproteinases (MMPs) and possessing anti-inflammatory properties, the data for this compound is less clear and, in some cases, contradictory.[5][17]

-

Matrix Metalloproteinase (MMP) Inhibition: Doxycycline is a known inhibitor of MMPs, which are involved in tissue remodeling and cancer progression.[9][10] However, a study in an experimental dry eye model in mice indicated that this compound lacked the anti-proteolytic (MMP-inhibiting) effects observed with doxycycline.[5]

-

Anti-inflammatory Effects: Doxycycline exhibits anti-inflammatory properties.[8] While one source suggests this compound shares these properties and could be used for inflammatory bowel disease[11], another study found it lacked anti-inflammatory effects in a mouse model.[5]

-

Effects on Cell Proliferation and Metabolism: Studies on doxycycline have shown that at concentrations used in inducible systems, it can slow the proliferation of human cell lines, alter metabolic gene expression, and impair mitochondrial function.[12][18] this compound has been suggested to have fewer off-target consequences on mitochondrial health, which would be an advantage in cellular studies.[14][15]

Experimental Protocols

While specific, detailed protocols for every conceivable assay with this compound are beyond the scope of this guide, the following sections outline the methodologies for key experiments relevant to assessing its biological activity.

General Workflow for Assessing Cellular Effects

A typical workflow to characterize the biological activity of a compound like this compound in a cellular model involves a series of assays to measure effects on cell viability, proliferation, specific cellular processes like apoptosis, and changes in gene and protein expression.

References

- 1. caymanchem.com [caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. 4epi-6epi Doxycycline (97583-08-9) for sale [vulcanchem.com]

- 4. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 6543-77-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 8. CAS 6543-77-7: this compound | CymitQuimica [cymitquimica.com]

- 9. concanavalin.com [concanavalin.com]

- 10. thieno-gtp.com [thieno-gtp.com]

- 11. This compound | 6543-77-7 | FE32560 | Biosynth [biosynth.com]

- 12. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Genome-wide effect of tetracycline, doxycycline and this compound on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Epidoxycycline Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (B601463) is a stereoisomer and the primary hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269).[1][2] A critical distinction of this compound is its lack of antibiotic activity, which makes it an invaluable tool in research, particularly as a negative control in studies involving doxycycline and for the regulation of gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and its role in various signaling pathways.

Physicochemical Properties and Synthesis

This compound is formed from doxycycline through a process of epimerization at the C4 position of the tetracycline ring structure. This conversion is influenced by factors such as pH and heat.

While a detailed, high-yield synthetic protocol specifically for this compound is not extensively documented in the primary literature, its preparation is typically achieved through the controlled degradation or epimerization of doxycycline. The purification of this compound from the resulting mixture containing doxycycline and other related substances is crucial and is generally accomplished using chromatographic techniques.

Biological Activities and Preclinical Data

The defining characteristic of this compound is its significantly reduced or absent antibiotic activity compared to doxycycline. This allows for the investigation of the non-antibiotic properties of the tetracycline scaffold without the confounding effects of bacterial growth inhibition.

Anticancer and Anti-inflammatory Potential

While extensive quantitative data on the anticancer and anti-inflammatory properties of this compound itself is limited, research on its parent compound, doxycycline, suggests potential activities that may be shared by its epimer. Doxycycline has been shown to exhibit anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It also possesses anti-inflammatory properties.[3][4]

A key study has demonstrated the in vivo efficacy of this compound in a conditional mouse model of HER2-positive tumor tissue. In this model, this compound was as efficient as doxycycline in switching off HER2 expression, leading to a tumor remission of over 95% within 7 days.[1][2] This highlights its potential as a specific regulator of gene expression in preclinical cancer models.

Table 1: In Vivo Efficacy of this compound in a HER2-Dependent Mouse Tumor Model [1][2]

| Compound | Administration Route | Dosage | Outcome |

| This compound | In drinking water | 7.5 mg/ml | >95% tumor remission in 7 days |

| This compound | Subcutaneous injection | 10 mg/kg body weight | >95% tumor remission in 7 days |

| Doxycycline (control) | In drinking water | 7.5 mg/ml | >95% tumor remission in 7 days |

Pharmacokinetics

Experimental Protocols

Synthesis and Purification of this compound

A standardized, detailed protocol for the synthesis and purification of this compound is not consistently reported across the literature. However, a general approach involves the epimerization of doxycycline in solution, followed by purification using preparative HPLC. The process generally follows these steps:

-

Epimerization: Doxycycline is dissolved in a suitable solvent and subjected to conditions that promote epimerization, such as adjusting the pH or applying heat.

-

Chromatographic Separation: The resulting mixture is then subjected to reversed-phase HPLC to separate this compound from doxycycline and other degradation products.

-

Fraction Collection and Characterization: The fraction containing this compound is collected and its identity and purity are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of this compound by HPLC

The quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and metabolism studies. A validated HPLC method is essential for accurate measurements.

Table 2: Example HPLC Method for the Quantification of Doxycycline and this compound [5]

| Parameter | Condition |

| Column | Waters XBridge BEH C8 (150 × 4.6 mm, 3.5 µm) |

| Mobile Phase A | Phosphate buffer (pH 8.5, 25 mM potassium phosphate, 2 mM EDTA, 0.5 ml triethylamine) |

| Mobile Phase B | Methanol |

| Gradient | Gradient program |

| Flow Rate | 1.7 ml/min |

| Column Temperature | 55°C |

| Detection | UV at 270 nm |

| Injection Volume | 25 µl |

| Retention Time (Doxycycline) | ~9.8 min |

| Retention Time (this compound) | ~6.4 min |

Signaling Pathways and Mechanisms of Action

The primary and most well-documented mechanism of action for this compound is its role in the regulation of gene expression in tetracycline-inducible systems.

Tetracycline-Inducible (Tet-On/Tet-Off) Gene Expression Systems

The Tet-On and Tet-Off systems are powerful tools for the inducible expression of genes in eukaryotic cells and transgenic animals. These systems rely on the tetracycline-controlled transactivator (tTA) or the reverse tetracycline-controlled transactivator (rtTA) protein, which bind to a tetracycline-responsive element (TRE) in the promoter of a target gene.

-

Tet-Off System: In the absence of an inducer like doxycycline or this compound, tTA binds to the TRE and activates gene expression. When the inducer is present, it binds to tTA, preventing it from binding to the TRE and thus shutting off gene expression.

-

Tet-On System: The rtTA protein requires the presence of an inducer to bind to the TRE and activate gene expression.

This compound, being devoid of antibiotic activity, is an ideal inducer for these systems, particularly in long-term in vivo studies where the antibiotic effects of doxycycline could be a confounding factor.[1][2]

Other Potential Signaling Pathways

While direct evidence for this compound's effects on other signaling pathways is scarce, studies on doxycycline suggest potential areas of investigation. Doxycycline has been reported to inhibit matrix metalloproteinases (MMPs) and modulate inflammatory signaling pathways such as NF-κB and MAPK.[3][8][9] Given the structural similarity, it is plausible that this compound may share some of these non-antibiotic-related activities. Further research is needed to elucidate the specific effects of this compound on these and other cellular signaling cascades.

Conclusion

This compound serves as a crucial research tool, primarily due to its lack of antibiotic activity, which allows for the specific investigation of non-antimicrobial effects of the tetracycline structure and for the precise control of gene expression in Tet-inducible systems. While its in vivo efficacy in regulating gene expression in a preclinical cancer model has been demonstrated, a significant knowledge gap remains regarding its broader pharmacological profile, including its potential anticancer and anti-inflammatory activities, detailed pharmacokinetics, and its effects on various signaling pathways. Future research should focus on generating this quantitative data and developing standardized experimental protocols to fully unlock the potential of this compound in biomedical research and drug development.

References

- 1. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciedu.ca [sciedu.ca]

CAS number and molecular structure of 4-Epidoxycycline

An In-depth Examination of its Properties, Applications in Gene Expression, and Analytical Methodologies

Abstract

4-Epidoxycycline, a hepatic metabolite of the antibiotic doxycycline (B596269), has emerged as a critical tool in molecular biology and drug development. Devoid of antibiotic activity, it serves as a potent and specific regulator for tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, and its application in controlling gene expression, with a particular focus on the regulation of the HER2 oncogene. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support its use in research and preclinical studies.

Chemical and Molecular Properties

This compound is the C4-epimer of doxycycline. Its lack of antibacterial activity makes it an ideal alternative to doxycycline for in vitro and in vivo studies where antibiotic effects would be confounding.[1]

Molecular Structure and Identification

The chemical identity of this compound is established by its unique molecular structure and identifiers.

| Property | Data |

| CAS Number | 6543-77-7[1][2][3][4][5][6] |

| Molecular Formula | C₂₂H₂₄N₂O₈[1][2][3][4][5] |

| Molecular Weight | 444.43 g/mol [2][4][6] |

| IUPAC Name | (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide[1][2] |

| SMILES | C[C@@H]1[C@H]2--INVALID-LINK--C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C">C@@HO[6][7] |

| InChI Key | JBIWCJUYHHGXTC-NLJUDYQYSA-N[1][5] |

Physicochemical Properties

| Property | Data |

| Appearance | Solid[1] |

| Solubility | Slightly soluble in DMSO and Methanol[1] |

| Storage | -20°C[1][2] |

Mechanism of Action in Gene Regulation

This compound's primary utility in research lies in its ability to control gene expression in tetracycline-inducible systems. These systems allow for the precise activation (Tet-On) or repression (Tet-Off) of a target gene.

The Tet-On/Tet-Off Systems

The Tet systems are binary, consisting of a regulatory protein and a responsive promoter that drives the expression of the gene of interest.

-

Tet-Off System: The tetracycline-controlled transactivator (tTA) protein binds to the tetracycline (B611298) response element (TRE) in the promoter and activates transcription. In the presence of this compound, tTA undergoes a conformational change, detaches from the TRE, and transcription is turned off.

-

Tet-On System: A reverse tTA (rtTA) is used, which only binds to the TRE and activates transcription in the presence of an effector molecule like this compound.

The workflow for utilizing the Tet-On system for inducible gene expression is depicted below.

Application in Cancer Research: HER2 Regulation

A significant application of this compound is in the study of oncogenes, such as HER2, in cancer biology. Conditional expression models using the Tet system allow researchers to investigate the effects of turning HER2 expression on or off.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates several downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.

By controlling HER2 expression with this compound, researchers can study the downstream effects on these pathways and on tumor growth. Studies have shown that switching off HER2 expression using this system can lead to significant tumor remission.[8]

Experimental Protocols

In Vitro HER2 Expression Control

This protocol is based on studies using cell lines with a tetracycline-inducible HER2 gene.

Objective: To regulate the expression of HER2 in cultured cells using this compound.

Materials:

-

Cell line expressing HER2 under the control of a tTA or rtTA promoter.

-

Complete cell culture medium.

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Doxycycline stock solution (for comparison).

Procedure:

-

Culture the cells under standard conditions.

-

For Tet-Off systems, add this compound to the culture medium at a final concentration of 10 ng/mL to suppress HER2 expression.

-

For Tet-On systems, add this compound to the culture medium at a final concentration of 10 ng/mL to induce HER2 expression.

-

Incubate the cells for the desired period (e.g., 24-72 hours).

-

Harvest the cells and analyze HER2 expression by Western blot or other appropriate methods.

In Vivo Tumor Regression Model

This protocol is based on studies using conditional mouse models with Tet-inducible HER2 expression.

Objective: To assess the effect of switching off HER2 expression on tumor growth in vivo.

Materials:

-

Nude mice.

-

NIH3T3 cells engineered with a Tet-Off HER2 expression system.

-

This compound solution for administration.

-

Doxycycline solution for administration (positive control).

Procedure:

-

Inject the engineered cells subcutaneously into nude mice.

-

Allow tumors to grow to a specified volume (e.g., 1.0 cm³).

-

Administer this compound to the mice. Two effective methods are:

-

Administer doxycycline using the same methods to a control group.

-

Monitor tumor volume daily.

-

After a set period (e.g., 7 days), sacrifice the mice and excise the tumors for further analysis (e.g., Western blot for HER2 expression).

Expected Outcome: Treatment with this compound is expected to lead to a significant reduction in tumor volume, comparable to that observed with doxycycline, demonstrating its efficacy in regulating gene expression in vivo without the antibiotic side effects.[8]

HPLC Method for Quantification of this compound

Objective: To quantify the concentration of this compound in a sample. This is a general protocol adapted from methods for doxycycline and its epimers.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Reversed-phase HPLC with UV detection |

| Column | C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 4.0) in a 40:60 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 325 nm |

| Column Temperature | Ambient (e.g., 25°C) |

Procedure:

-

Prepare standard solutions of this compound at known concentrations.

-

Prepare the sample for analysis (e.g., extraction from tissue or dissolution in a suitable solvent).

-

Inject the standards and samples into the HPLC system.

-

Identify the this compound peak based on its retention time, which will be distinct from doxycycline.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Conclusion

This compound is an invaluable tool for researchers in various fields, particularly in cancer biology and gene therapy. Its ability to precisely control gene expression in tetracycline-inducible systems without the confounding effects of antibiotics makes it a superior alternative to doxycycline for many research applications. The experimental frameworks provided in this guide offer a starting point for the design and implementation of studies utilizing this powerful regulatory molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overcoming Therapeutic Resistance in HER2-Positive Breast Cancers With CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

A Technical Guide to the Purity and Quality Standards of Research-Grade 4-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality standards for research-grade 4-Epidoxycycline. This document outlines typical specifications, analytical methodologies for quality control, and the application of this compound in regulating gene expression. The information presented herein is intended to assist researchers in the proper evaluation and utilization of this compound in their studies.

Introduction

This compound is a stereoisomer and a primary degradation product and metabolite of the broad-spectrum antibiotic, doxycycline (B596269).[1][2] It is formed through the epimerization of doxycycline at the C-4 position.[3] While possessing a similar chemical structure to its parent compound, this compound is notable for its significantly reduced antibiotic activity.[4] This characteristic makes it a valuable tool in molecular biology, particularly in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[5] In these systems, this compound can be used as an inducer or repressor of gene expression without the confounding antibacterial effects of doxycycline, which can impact cellular processes and gut microbiota in animal models.[5]

Given its specialized application, the purity and quality of research-grade this compound are of paramount importance. The presence of doxycycline or other impurities can lead to unintended biological effects, compromising the integrity and reproducibility of experimental results. This guide details the critical quality attributes and analytical methods used to ensure the high purity of research-grade this compound.

Purity and Quality Specifications

The quality of research-grade this compound is defined by its purity, identity, and the content of specific impurities. While specifications can vary between suppliers, the following tables summarize typical quality control parameters and impurity profiles.

Typical Certificate of Analysis Data

This table represents data that may be found on a typical Certificate of Analysis (CoA) for research-grade this compound.

| Parameter | Typical Specification | Analytical Method |

| Appearance | Light Yellow Solid[] | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR[] |

| Purity (by HPLC) | ≥95%[7] | High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤ 5% | Thermogravimetric Analysis (TGA) or Karl Fischer Titration |

| Potency | Report Value (typically >90%)[] | Calculated from Purity and Water Content |

Common Impurities

This compound is itself an impurity of doxycycline.[8] However, research-grade this compound may contain its own set of related substances.

| Impurity Name | Typical Acceptance Criteria |

| Doxycycline | ≤ 5.0% |

| 6-Epidoxycycline[8] | ≤ 2.0% |

| Other individual unknown impurities | ≤ 0.5% |

| Total Impurities | ≤ 5.0% |

Experimental Protocols for Quality Control

Accurate and precise analytical methods are essential for verifying the quality of research-grade this compound. The following sections provide detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound and quantifying its impurities.

Principle: This method separates this compound from its parent compound, doxycycline, and other related substances based on their differential partitioning between a stationary phase and a mobile phase. The separated compounds are then detected by a UV detector, and the peak areas are used to calculate the purity.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer at a specific pH.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection Wavelength: Detection is usually performed at a wavelength where doxycycline and its epimers have significant absorbance, such as 280 nm or 350 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: A known concentration of the this compound sample is prepared in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent. The sample should be filtered through a 0.45 µm filter before injection.

Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of this compound and identifying any structural isomers.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to a known standard (e.g., TMS).

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled ¹³C experiment.

-

Acquisition Parameters: A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.

-